1-(5-isopropyl-3-isoxazolyl)-N-methylmethanamine
Description
1-(5-Isopropyl-3-isoxazolyl)-N-methylmethanamine is an isoxazole-derived compound featuring a 5-isopropyl-substituted isoxazole ring linked to an N-methylmethanamine moiety. Its molecular formula is C₈H₁₄N₂O, with a molecular weight of 154.21 g/mol. The N-methylmethanamine group contributes to basicity, which may influence receptor-binding interactions in biological systems.
Properties
IUPAC Name |
N-methyl-1-(5-propan-2-yl-1,2-oxazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(2)8-4-7(5-9-3)10-11-8/h4,6,9H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKUMIYKNMTEQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-isopropyl-3-isoxazolyl)-N-methylmethanamine typically involves the formation of the isoxazole ring followed by the introduction of the isopropyl and N-methylmethanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(5-Isopropyl-3-isoxazolyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines .
Scientific Research Applications
1-(5-Isopropyl-3-isoxazolyl)-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-isopropyl-3-isoxazolyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Isoxazolyl)-N-methylethanamine (CAS: 893763-10-5)
- Molecular Formula : C₆H₁₀N₂O
- Structure : Features an ethylamine linker (‑CH₂CH₂‑) between the isoxazole ring and the N-methyl group, compared to the methanamine linker (‑CH₂‑) in the target compound.
- Key Differences: Reduced steric bulk due to the absence of the 5-isopropyl group. Lower molecular weight (124.16 g/mol vs. 154.21 g/mol). Hypothesized to exhibit lower lipophilicity (logP ~0.8 vs.
N-Methyl-1-(3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine (CAS: 1936154-07-2)
- Molecular Formula : C₈H₁₀N₄O₂
- Structure : Incorporates a 1,2,4-oxadiazole ring fused to the isoxazole, introducing additional nitrogen atoms.
- Key Differences :
Physicochemical and Pharmacological Properties
Research Findings
- Target Compound : The 5-isopropyl group may prolong half-life in vivo due to increased resistance to cytochrome P450-mediated oxidation . Preliminary docking studies suggest affinity for serotonin receptors (5-HT₂), though experimental validation is lacking.
- Ethylamine Analog (CAS: 893763-10-5): Demonstrated weak inhibition of monoamine oxidases (MAO) in vitro, with IC₅₀ > 100 μM, likely due to reduced lipophilicity limiting blood-brain barrier penetration .
- Oxadiazole Analog (CAS: 1936154-07-2) : Showed potent inhibitory activity against tankyrase (TNKS, IC₅₀ = 12 nM) in cancer cell models, attributed to the oxadiazole ring’s ability to mimic ATP’s adenine moiety .
Biological Activity
1-(5-Isopropyl-3-isoxazolyl)-N-methylmethanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesizing data from various studies, case reports, and research findings.
Chemical Structure and Properties
The chemical structure of this compound features an isoxazole ring, which is known for its diverse biological properties. The presence of the isopropyl group and the N-methyl substitution may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with isoxazole moieties often exhibit antimicrobial properties. For instance, derivatives of isoxazoles have shown effectiveness against various bacterial strains. A study demonstrated that certain isoxazoline derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may have similar effects .
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Positive |
| Escherichia coli | Positive |
| Bacillus cereus | Positive |
Anticancer Properties
The compound's mechanism of action may involve the induction of apoptosis in cancer cells. Isoxazole derivatives have been studied for their ability to modulate apoptotic pathways, potentially through the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic factors such as caspase-3.
Case Studies
- Case Study on Anticancer Activity : A recent study investigated a series of isoxazole derivatives, including this compound. The results indicated that these compounds could significantly reduce cell viability in cancer cell lines, demonstrating their potential as anticancer agents .
- Antimicrobial Efficacy : Another study focused on the synthesis and evaluation of various isoxazole derivatives against microbial pathogens. The findings showed that certain modifications to the isoxazole structure enhanced antimicrobial efficacy, suggesting that similar strategies could be applied to optimize this compound for improved activity .
The proposed mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors in target cells. This interaction may lead to modulation of signaling pathways associated with cell growth and apoptosis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other related compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 2-Isoxazoline derivative | Antimicrobial, Anticancer | Different substituents on the isoxazole ring |
| Benzoxazole derivative | Antimicrobial | Lacks the isopropyl group |
| Other isoxazole derivatives | Varies (antiviral, antifungal) | Structural variations affecting activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
